molecular formula C21H23F2N3O6S B3019055 N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 868983-55-5

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B3019055
CAS No.: 868983-55-5
M. Wt: 483.49
InChI Key: GMUVXGDPCDXNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by:

  • A 2,5-difluorophenylsulfonyl group attached to a 5-membered oxazolidin ring.
  • An N2-(2-methoxyphenethyl) substituent linked via an oxalamide bridge.
  • A molecular weight of 505.5 g/mol (based on analogous compounds in ).

However, specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O6S/c1-31-17-5-3-2-4-14(17)8-9-24-20(27)21(28)25-13-19-26(10-11-32-19)33(29,30)18-12-15(22)6-7-16(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUVXGDPCDXNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes an oxazolidine ring, which is often associated with various biological activities, particularly antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H22F2N4O5SC_{20}H_{22}F_{2}N_{4}O_{5}S and a molecular weight of approximately 532.53 g/mol. The structural features include:

  • Oxazolidine Ring : Contributes to its bioactivity.
  • Sulfonyl Group : Enhances reactivity and potential interactions with biological targets.
  • Difluorophenyl Group : May improve lipophilicity and biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate interaction and catalytic activity.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways which may lead to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidine moiety exhibit antimicrobial properties, particularly against Gram-positive bacteria. For instance, studies have shown that derivatives similar to this compound demonstrate better antimicrobial activity than traditional antibiotics like chloramphenicol against strains such as Staphylococcus aureus .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated significant cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against glioblastoma cells and shown to induce apoptosis .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of several oxazolidine derivatives, including this compound. Results indicated that certain derivatives exhibited potent activity against resistant bacterial strains .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays demonstrated that this compound significantly reduced cell viability in cancer cell lines compared to controls .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed high binding affinities of this compound towards specific protein targets involved in cancer progression and bacterial resistance mechanisms. The binding affinities ranged from -9.0 to -10.0 kcal/mol, indicating strong interactions .

Summary of Biological Activities

Activity TypeMechanismTarget Organism/CellsReference
AntimicrobialEnzyme inhibitionGram-positive bacteria
AnticancerInduction of apoptosisGlioblastoma cell lines
Molecular dockingBinding affinity to target proteinsVarious cancer-related proteins

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The compound’s key structural features are compared below with five analogues (Table 1):

Table 1: Structural Comparison of Oxalamide Derivatives

Compound Name & Evidence ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2,5-Difluorophenylsulfonyl, oxazolidin, 2-methoxyphenethyl ~505.5* Fluorine atoms enhance electronegativity; oxazolidin improves ring stability.
N1-(2-Chlorobenzyl)-... () 2-Chlorobenzyl, 1,3-oxazinan (6-membered ring) Not provided Chlorine substituent increases lipophilicity; oxazinan ring may reduce rigidity.
N1-((3-(Dihydrodioxin-sulfonyl)... () 2,3-Dihydrobenzo[d][1,4]dioxin-6-sulfonyl, oxazolidin 505.5 Fused dioxin system enhances π-π stacking potential; similar MW to target.
N1-((3-Mesitylsulfonyl)... () Mesitylsulfonyl (trimethylphenyl), oxazolidin 489.6 Bulky mesityl group increases steric hindrance; lower MW due to methyl groups.
N1-(Dimethylaminoethyl-indole)... () Dimethylaminoethyl, 1-methylindole 410.5 Indole moiety may confer CNS activity; tertiary amine improves solubility.
N1-(2-Ethoxyphenyl)-... () 2-Ethoxyphenyl, 3-phenyl-1,2,4-oxadiazole 366.4 Oxadiazole ring introduces polarity; ethoxy group modulates pharmacokinetics.

*Estimated based on ’s analogous structure.

Functional Group Analysis

A. Sulfonyl Group Variations
  • Dihydrodioxin-sulfonyl () : The fused dioxin system may improve membrane permeability due to planar aromaticity .
  • Mesitylsulfonyl () : The bulky mesityl group could hinder binding to sterically sensitive targets but increase hydrophobic interactions .
B. Heterocyclic Ring Systems
  • Oxazolidin (Target, –6) : A 5-membered ring with two heteroatoms (N, O) provides conformational rigidity compared to the 6-membered oxazinan in .
  • Oxadiazole () : A 5-membered aromatic ring with two nitrogens increases polarity and metabolic stability .
C. Substituent Effects on Pharmacokinetics
  • 2-Methoxyphenethyl (Target) : The methoxy group enhances solubility relative to ’s chlorobenzyl group.
  • Dimethylaminoethyl (): The tertiary amine may improve water solubility and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.